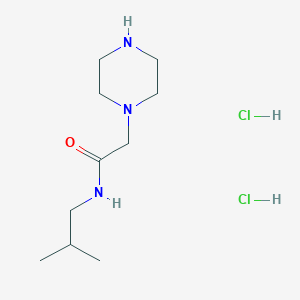

N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Vue d'ensemble

Description

“N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride” is a chemical compound that contains a piperazine ring. Piperazine is a common chemical structure found in various pharmaceuticals and other chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring attached to an acetamide group with a 2-methylpropyl side chain. The dihydrochloride indicates that there are two chloride ions associated with the molecule, likely making it a salt .

Chemical Reactions Analysis

As a piperazine derivative, this compound might undergo reactions typical of piperazines, such as substitution reactions at the nitrogen atoms . The acetamide group might also undergo various reactions.

Applications De Recherche Scientifique

Pharmaceutical Compositions and Therapeutics

- This compound has been used in the formulation of pharmaceutical compositions and therapeutics. Specifically, N-{2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate or its solvates have potential therapeutic applications, although the specific therapeutic areas are not detailed in the abstract (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

- This compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). It shows potential for the treatment of diseases involving ACAT-1 overexpression. The modification of the compound's structure has led to improvements in solubility and oral absorption (K. Shibuya et al., 2018).

Antimicrobial and Anticancer Activities

- Derivatives of this compound have shown significant antimicrobial and anticancer activities. Molecular docking studies have supported these findings, suggesting potential use in drug design for cancer treatment (S. Mehta et al., 2019).

Antibacterial, Antifungal, and Anthelmintic Activity

- Certain derivatives of N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide have been found to possess antibacterial, antifungal, and anthelmintic activity. These derivatives have also been explored for use in latent fingerprint analysis, indicating a potential application in forensic science (G. Khan et al., 2019).

Acetylcholinesterase Inhibitors

- Some derivatives have been synthesized and evaluated for their anticholinesterase activity. They showed potential as acetylcholinesterase (AChE) inhibitors, which could have implications in the treatment of conditions like Alzheimer's disease (L. Yurttaş et al., 2013).

VEGFR-2-TK Inhibitors with Antiproliferative Activity

- Another research focused on synthesized derivatives that exhibited anticancer activity by inhibiting VEGFR-2-TK, a kinase involved in tumor growth and angiogenesis. These compounds demonstrated significant antiproliferative effects and induced apoptosis in cancer cells (Abdelfattah Hassan et al., 2021).

Anticancer and Anti-inflammatory Properties

- Derivatives have also been explored for their anticancer and anti-inflammatory properties, demonstrating the potential for the development of new therapeutic agents in these areas (Savita G. Ghule et al., 2013).

Cyclooxygenase-2 (COX-2) Inhibitors

- Certain analogs of N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide have been synthesized and evaluated as COX-2 inhibitors, offering potential in the development of non-toxic anti-inflammatory agents (N. M. Raghavendra et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methylpropyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHSJKHVCJATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

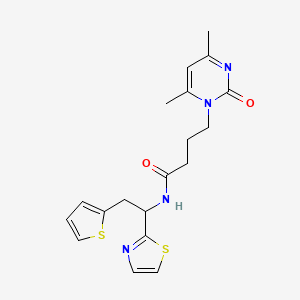

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)

![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)